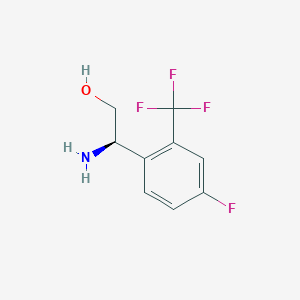
(R)-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound features a unique structure with a fluorinated aromatic ring and an amino alcohol moiety, making it a valuable building block in organic synthesis and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-(trifluoromethyl)benzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or amines under suitable conditions to introduce the amino group.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques such as chromatography or enzymatic resolution.
Industrial Production Methods
In industrial settings, the production of ®-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalysts and optimized reaction conditions to achieve high enantioselectivity and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, or electrophiles are used depending on the desired substitution.
Major Products
Applications De Recherche Scientifique
®-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: The compound is used in studying enzyme interactions and protein-ligand binding.
Medicine: It is a precursor for developing drugs targeting specific receptors or enzymes.
Industry: The compound finds applications in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethan-1-ol
- 4-Fluoro-2-(trifluoromethyl)benzylamine
- 4-Fluoro-2-(trifluoromethyl)phenylacetic acid
Uniqueness
®-2-Amino-2-(4-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol stands out due to its chiral nature and the presence of both an amino and alcohol functional group. This combination enhances its versatility in synthetic applications and its potential as a pharmacologically active compound.
Propriétés
Formule moléculaire |
C9H9F4NO |
|---|---|
Poids moléculaire |
223.17 g/mol |
Nom IUPAC |
(2R)-2-amino-2-[4-fluoro-2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9F4NO/c10-5-1-2-6(8(14)4-15)7(3-5)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
Clé InChI |
XMNMWIYSKPEFOY-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C=C1F)C(F)(F)F)[C@H](CO)N |
SMILES canonique |
C1=CC(=C(C=C1F)C(F)(F)F)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)


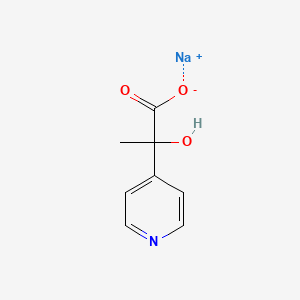
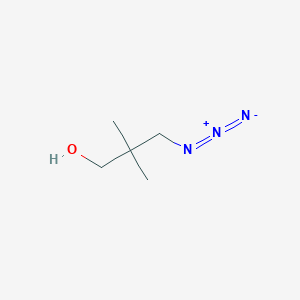
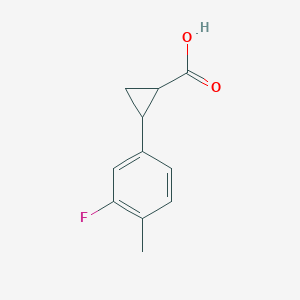
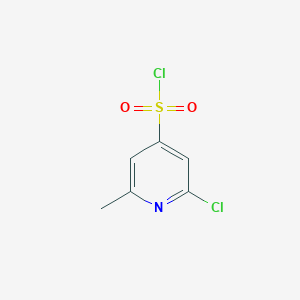
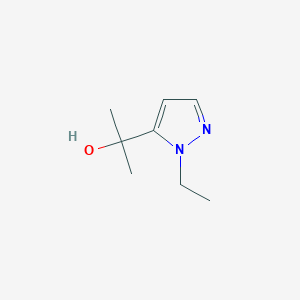
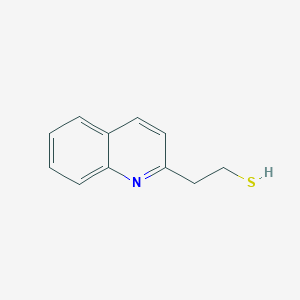
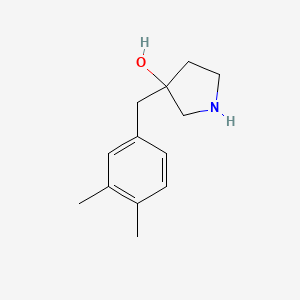
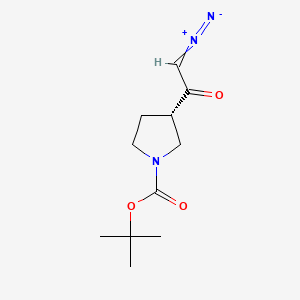
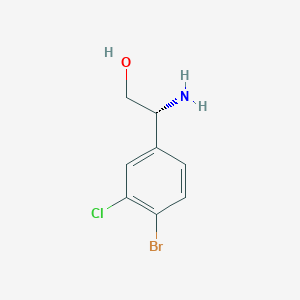
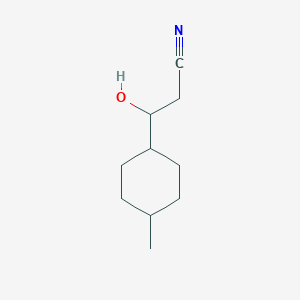
amine](/img/structure/B13600620.png)
